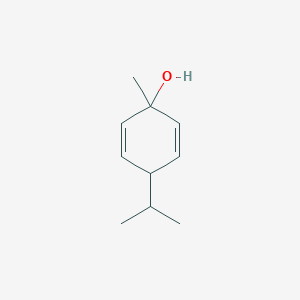

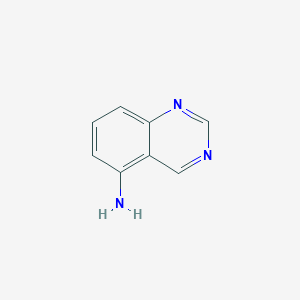

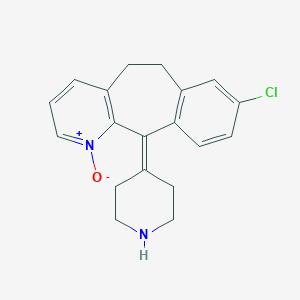

喹唑啉-5-胺

描述

Synthesis Analysis

The synthesis of quinazolin-5-amine derivatives has been a subject of extensive research. One efficient method involves the Yb(OTf)3-catalyzed one-pot synthesis from anthranilic acid, amines, and ortho esters (or formic acid) under solvent-free conditions, offering excellent yields and the advantage of catalyst reusability (Wang et al., 2003). Another notable synthesis route is the nucleophilic substitution reaction of 2-chloro-4(3H)-quinazolones and 2,4-dichloroquinazolines with amines, leading to various functionalized quinazolin-4-ones (Ram et al., 2003).

Molecular Structure Analysis

Quinazolin-2-amine derivatives have been characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), mass spectrometry, and X-ray single crystal diffraction. These methods provide detailed insights into their molecular structure, including the arrangement of atoms and the presence of functional groups (Jinlai et al., 2016).

Chemical Reactions and Properties

Quinazolin-5-amines undergo various chemical reactions, contributing to their wide applicability. The synthesis of novel derivatives through cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one with various one-carbon donors showcases their reactivity and potential for generating compounds with significant biological activity (Alagarsamy et al., 2008). Additionally, the metal-free catalysis protocol for the synthesis of 1,2-diarylpyrazolo[5,1-b]quinazolin-9(1H)-ones via intramolecular oxidative C-H amination demonstrates the versatility of quinazolin-5-amines in organic synthesis (Zhang et al., 2019).

Physical Properties Analysis

The physical properties of quinazolin-5-amine derivatives, such as solubility, melting point, and thermal stability, are critical for their practical applications. The thermal decomposition temperatures of certain quinazolin-2-amine nopinone derivatives, for example, indicate their thermal stability and potential for use in various applications (Jinlai et al., 2016).

Chemical Properties Analysis

The chemical properties of quinazolin-5-amine, including reactivity with other chemical species, ability to undergo various organic reactions, and the formation of diverse derivatives, underline their importance in synthetic chemistry. The efficient and practical one-pot domino synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo[1,2-a]quinazoline derivatives from 2-(2-bromophenyl)acetonitriles showcases the compound's versatility and the broad scope of its chemical transformations (Jiang et al., 2015).

科学研究应用

1. 特定受体的拮抗剂

- 5-HT2A受体配体:已合成并评估为强效5-HT2A受体配体的喹唑啉化合物,例如N-(4-氯苯基)-2-(哌嗪-1-基)喹唑啉-4-胺。这些化合物显示出对5-HT2A受体的选择性拮抗性质,使它们在某些中枢神经系统疾病中有潜在用途(Deng et al., 2015)。

2. 抗肿瘤活性

- 苯并咪唑啉-喹唑啉杂合物:已合成并证明具有显著的体外抗肿瘤活性的喹唑啉/苯并咪唑啉杂合物,对各种癌细胞系,包括白血病、结肠癌、黑色素瘤、肾癌和乳腺癌(Sharma et al., 2013)。

3. 酶和生长因子的抑制

- 胸苷酸合成酶抑制剂:一些结构相关于吡咯并[2,3-d]嘧啶的喹唑啉衍生物显示出对胸苷酸合成酶的抑制作用,这是DNA合成中关键的酶,表明其有潜力作为抗肿瘤药物(Gangjee et al., 1999)。

- VEGFR-2抑制剂:已确定喹唑啉-4-基氨基苯醌衍生物作为血管内皮生长因子受体-2(VEGFR-2)的不可逆抑制剂,暗示其在抗血管生成的癌症治疗中可能有应用(Wissner et al., 2005)。

4. 合成和化学应用

- 分支合成:通过Pd(II)-催化的对甲苯磺酰基N-烯丙基-蒽醌胺内分子氨基化合成了喹唑啉-4-酮和1,4-苯并二氮杂-5-酮,展示了喹唑啉化合物的化学多样性(Beccalli et al., 2004)。

5. 神经系统疾病的潜在治疗

- 帕金森病治疗:作为A2A受体拮抗剂的杂环双环三唑喹唑啉-5-胺化合物显示出治疗帕金森病和其他中枢神经系统疾病的潜力(Abdel-Magid, 2014)。

未来方向

属性

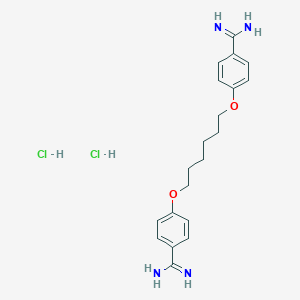

IUPAC Name |

quinazolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHDQPVGKVPPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=NC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633794 | |

| Record name | Quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinazolin-5-amine | |

CAS RN |

101421-71-0 | |

| Record name | 5-Quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)

![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)